5,7-Dimethylimidazo[1,2-a]pyrimidine
Overview
Description
5,7-Dimethylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with nitrogen atoms at positions 1 and 3, and methyl groups at positions 5 and 7.
Mechanism of Action
Target of Action
5,7-Dimethylimidazo[1,2-a]pyrimidine is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets and cause changes that lead to their anti-tb activity .
Biochemical Pathways
It is known that imidazo[1,2-a]pyridine derivatives can affect various biochemical pathways, leading to their anti-tb activity .
Pharmacokinetics
It has been reported that some imidazo[1,2-a]pyridine derivatives display pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
It is known that imidazo[1,2-a]pyridine derivatives can cause a significant reduction in bacterial load when used to treat tb .
Biochemical Analysis
Biochemical Properties
5,7-Dimethylimidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Imidazo[1,2-a]pyrimidines have been studied for their potential in drug discovery, particularly in the context of tuberculosis treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylimidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies. One common approach involves the condensation of 2-aminopyrimidine with 1,3-diketones under acidic conditions. This reaction typically proceeds through the formation of an intermediate enamine, which undergoes cyclization to yield the desired imidazo[1,2-a]pyrimidine scaffold .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms in the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted imidazo[1,2-a]pyrimidines.
Scientific Research Applications
5,7-Dimethylimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in the treatment of diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
- 2,7-Dimethylimidazo[1,2-a]pyridine
Comparison: 5,7-Dimethylimidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to imidazo[1,2-a]pyridine, the presence of an additional nitrogen atom in the pyrimidine ring can enhance its hydrogen bonding capabilities and alter its electronic properties. This can result in different pharmacological profiles and applications .
Properties
IUPAC Name |
5,7-dimethylimidazo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-5-7(2)11-4-3-9-8(11)10-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWWUVCUTYZCAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC=CN12)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437109 | |
Record name | 5,7-Dimethylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1990-93-8 | |
Record name | 5,7-Dimethylimidazo[1,2-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1990-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dimethylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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